

Application Notes and Protocols for ACP-5862d4 in Pharmacokinetic Studies

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Compound of Interest		
Compound Name:	ACP-5862-d4	
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These application notes provide a comprehensive overview of the use of **ACP-5862-d4** in pharmacokinetic (PK) studies of acalabrutinib and its major active metabolite, ACP-5862. **ACP-5862-d4**, a deuterated isotopologue of ACP-5862, serves as an ideal internal standard for bioanalytical quantification, ensuring accuracy and precision in clinical and preclinical research.

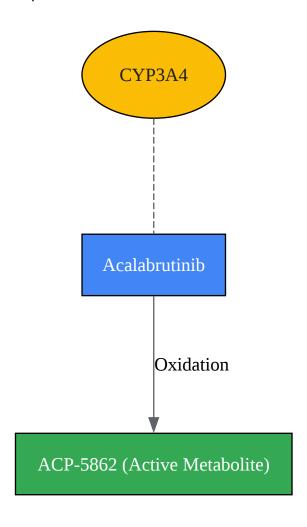
Introduction

Acalabrutinib is a potent and selective second-generation inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies.[1] Following oral administration, acalabrutinib is metabolized, primarily by CYP3A4, to its major active metabolite, ACP-5862 (also known as M27).[2][3] ACP-5862 is pharmacologically active, contributing to the overall efficacy of acalabrutinib.[1][2] It exhibits approximately half the potency of the parent drug for BTK inhibition but has a similar kinase selectivity profile and a longer terminal elimination half-life of about 7 hours. Given that the mean exposure to ACP-5862 is about twice that of acalabrutinib, its contribution to the therapeutic effect is significant. Therefore, accurate quantification of both acalabrutinib and ACP-5862 is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of acalabrutinib. ACP-5862-d4 is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure reliable measurement of ACP-5862 in biological matrices.



Metabolic Pathway of Acalabrutinib

Acalabrutinib undergoes oxidation primarily mediated by the CYP3A enzyme to form its major active metabolite, ACP-5862. This metabolic conversion is a key determinant of the overall exposure to active moieties in patients.



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Caption: Metabolic conversion of Acalabrutinib to ACP-5862.

Pharmacokinetic Parameters of ACP-5862

The following table summarizes key pharmacokinetic parameters for ACP-5862, the active metabolite of acalabrutinib.



Parameter	Value	Reference
Formation Km	2.78 μΜ	
Formation Vmax	4.13 pmol/pmol CYP3A/min	_
Intrinsic Clearance	23.6 μL/min/mg	_
Time to Peak Plasma Concentration (Tmax)	~1 hour	
Terminal Elimination Half-life (t1/2)	~7 hours	_

Bioanalytical Method for Quantification of ACP-5862

A validated, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous determination of acalabrutinib and ACP-5862 in human plasma. **ACP-5862-d4** is used as an internal standard for the quantification of ACP-5862.

Experimental Protocol: LC-MS/MS Quantification

- 1. Preparation of Standards and Quality Control Samples:
- Prepare primary stock solutions (1 mg/mL) of acalabrutinib, ACP-5862, acalabrutinib-d4 (IS-1), and ACP-5862-d4 (IS-2) in dimethyl sulfoxide (DMSO).
- Prepare two separate sets of working solutions from the primary stocks for calibration curve standards and quality control (QC) samples using a mixture of acetonitrile and water (60:40, v/v).
- Prepare a combined working solution of the internal standards (e.g., 10,000 ng/mL each).
- 2. Sample Preparation (Liquid-Liquid Extraction):
- To a 100 μL aliquot of human plasma, add the internal standard mixture.
- Perform liquid-liquid extraction using tert-butyl methyl ether.



- Vortex the mixture and centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- 3. Chromatographic Conditions:
- LC System: A high-performance liquid chromatography (HPLC) system such as an LC-30AD.
- Column: XBridge C18 column or equivalent.
- Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 1 mL/min.
- Gradient: A suitable gradient elution to separate the analytes from endogenous plasma components.
- 4. Mass Spectrometric Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer such as an API 4000+.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple reaction monitoring (MRM).
- MRM Transitions:
 - Acalabrutinib: m/z 466.1 → 372.1
 - ACP-5862 (ACBM): m/z 482.1 → 388.1
 - Acalabrutinib-d4 (IS-1): m/z 470.1 → 376.1
 - ACP-5862-d4 (IS-2): m/z 486.1 → 388.1



Method Validation Parameters

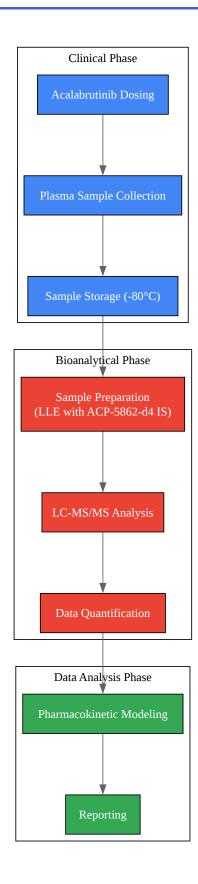
The bioanalytical method should be validated according to regulatory guidelines (e.g., USFDA).

Parameter	Typical Value	Reference
Lower Limit of Quantification (LLOQ)	1-5 ng/mL	
Linear Range	1-1000 ng/mL (Acalabrutinib) 5-5000 ng/mL (ACP-5862)	_
Intra-assay Variability (%CV)	≤8.2%	-
Inter-assay Variability (%CV)	≤8.8%	_
Recovery	82.50% - 100.43%	_

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a pharmacokinetic study involving the quantification of acalabrutinib and ACP-5862.





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Caption: Workflow for a typical pharmacokinetic study.



Conclusion

The use of the deuterated internal standard, ACP-5862-d4, is essential for the robust and reliable quantification of the major active metabolite of acalabrutinib, ACP-5862. The detailed protocols and data presented here provide a framework for researchers and scientists to design and execute pharmacokinetic studies, contributing to a better understanding of the clinical pharmacology of acalabrutinib and facilitating its development and therapeutic monitoring.

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